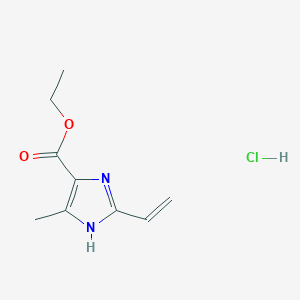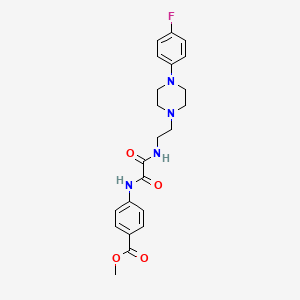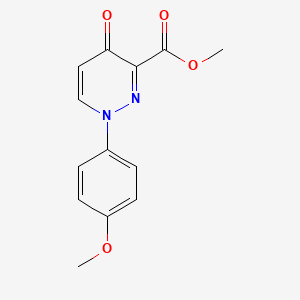![molecular formula C15H18N4O2 B2687837 N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(pyridin-3-yl)acetamide CAS No. 1704621-24-8](/img/structure/B2687837.png)
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(pyridin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(pyridin-3-yl)acetamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial, antimalarial, and antimicrobial properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(pyridin-3-yl)acetamide can be achieved through a series of chemical reactions involving pyrazole and pyridine derivatives. One common method involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions . The reaction can be carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents, resulting in the formation of N-(pyridin-2-yl)amides . The reaction conditions are mild and metal-free, making it an efficient and environmentally friendly method.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, can further improve the industrial production process.
化学反应分析
Types of Reactions
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
科学研究应用
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(pyridin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antileishmanial and antimalarial agent.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
作用机制
The mechanism of action of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of enzymes or receptors involved in the biological processes of pathogens, leading to their inactivation or death. For example, pyrazole derivatives have been shown to inhibit the enzyme dihydrofolate reductase (DHFR), which is essential for the survival of certain parasites .
相似化合物的比较
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety and have been studied for their medicinal applications.
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Imidazopyridines: These compounds also contain a pyridine ring and have diverse biological activities.
Uniqueness
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(pyridin-3-yl)acetamide is unique due to its specific combination of pyrazole and pyridine moieties, which confer distinct chemical and biological properties
属性
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]-2-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-15(8-12-2-1-5-16-9-12)18-13-10-17-19(11-13)14-3-6-21-7-4-14/h1-2,5,9-11,14H,3-4,6-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAUHOXOLSAQBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2687754.png)
![3-[1-(2-Methylpropyl)tetrazol-5-yl]aniline](/img/structure/B2687756.png)
![7-fluoro-4-(3-(methylthio)phenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2687757.png)
![N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(METHYLSULFANYL)BENZAMIDE HYDROCHLORIDE](/img/structure/B2687759.png)

![N-[3-(diethylcarbamoyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2687762.png)
methanamine](/img/structure/B2687764.png)
![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrochloride](/img/structure/B2687765.png)
![4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B2687768.png)
![Dimethyl({[(piperidin-4-yl)methyl]imino})-lambda6-sulfanone dihydrochloride](/img/structure/B2687771.png)
![1-(4-Hydroxypyrimido[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B2687773.png)



